Agn-PC-0nig3S

Catalog No.
S15164897
CAS No.
61075-04-5
M.F
C16H15ClO3
M. Wt
290.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agn-PC-0nig3S

CAS Number

61075-04-5

Product Name

Agn-PC-0nig3S

IUPAC Name

ethyl 7-chloro-8a,9-dihydro-8H-xanthene-2-carboxylate

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

InChI

InChI=1S/C16H15ClO3/c1-2-19-16(18)10-3-5-14-11(7-10)8-12-9-13(17)4-6-15(12)20-14/h3-7,12H,2,8-9H2,1H3

InChI Key

LFMBREUXXJFAGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC3=CC=C(CC3C2)Cl

Target identification represents the foundational step in understanding the molecular basis of neurological compound action [1]. While specific research on Agn-PC-0nig3S remains limited, the systematic approach to neurological target identification follows established methodologies that have proven effective across diverse compound classes [2].

The process of target identification in neurological systems typically employs multiple complementary strategies [3]. Genetic approaches leverage the manipulation of deoxyribonucleic acid and ribonucleic acid sequences to identify molecular interactions, utilizing genetic modifiers such as enhancers or suppressors to generate hypotheses about potential therapeutic targets [4]. These methods have demonstrated particular efficacy in identifying proteins whose modulation might inhibit or reverse disease progression in neurological contexts [5].

Computational screening methodologies have emerged as powerful tools for identifying potential protein targets [2]. Inverse molecular docking enables the rapid screening of compounds against thousands of protein structures simultaneously, providing ranked lists of potential targets based on binding affinity calculations [2]. This approach has successfully identified novel targets for natural compounds with anti-neuroinflammatory activity, demonstrating its applicability to neurological therapeutic development [2].

Target Identification Methodologies

MethodologyPrimary ApplicationAdvantagesLimitations
Genetic Interaction ScreeningGene-protein target discoveryHigh specificity for functional relationshipsTime-intensive validation requirements [4]
Proteomic AnalysisProtein expression modulationComprehensive protein-level insightsComplex data interpretation challenges [4]
Inverse Molecular DockingStructure-based target predictionHigh-throughput screening capabilityRequires extensive protein structure databases [2]
Binding Site ComparisonSimilarity-based target predictionLeverages existing structural knowledgeLimited to compounds with known binding sites [2]

The identification of neurological targets requires consideration of the blood-brain barrier penetration and central nervous system bioavailability [6]. Compounds targeting neurological systems must demonstrate appropriate physicochemical properties to achieve therapeutic concentrations within brain tissue [7]. Target validation subsequently confirms whether the identified molecular entity offers genuine therapeutic potential through mechanism-based approaches [8].

Modern target identification increasingly incorporates machine learning algorithms and artificial intelligence to predict drug-target interactions [9]. These computational approaches analyze vast datasets of molecular descriptors, binding affinities, and biological activities to identify previously unrecognized target relationships [9]. The integration of multiple data sources, including genomics, proteomics, and metabolomics, provides comprehensive target identification strategies [3].

Molecular Interaction Studies with Dopaminergic and Serotonergic Pathways

The dopaminergic system encompasses multiple receptor subtypes distributed throughout distinct brain regions, each mediating specific physiological functions [10]. The dopamine receptor family consists of five subtypes pharmacologically grouped as D1-like receptors, including D1 and D5 subtypes, and D2-like receptors, encompassing D2S, D2L, D3, and D4 variants [10]. These receptors exhibit differential coupling to G-protein signaling pathways, with D1-like receptors activating adenylate cyclase through Gs proteins, while D2-like receptors inhibit adenylate cyclase via Gi protein coupling [11].

Dopaminergic Pathway Organization

The four major dopaminergic pathways include the mesolimbic pathway, mesocortical pathway, nigrostriatal pathway, and tuberoinfundibular pathway [12]. The mesolimbic pathway transmits dopamine from the ventral tegmental area to the ventral striatum, regulating reward-related cognition and incentive salience [12]. The mesocortical pathway connects the ventral tegmental area to the prefrontal cortex, modulating executive functions and cognitive processes [12]. The nigrostriatal pathway extends from the substantia nigra zona compacta to the caudate nucleus and putamen, controlling motor function and associative learning [12].

Molecular interaction studies within dopaminergic pathways utilize sophisticated in vitro methodologies to characterize receptor binding kinetics and functional responses [13]. Radioligand binding assays employ specific dopamine receptor ligands to quantify binding affinity and receptor occupancy [14]. These studies reveal that dopamine receptors exist in multiple conformational states, with high-affinity and low-affinity binding sites demonstrating differential sensitivity to guanosine triphosphate [14].

Dopaminergic Receptor Binding Characteristics

Receptor SubtypeG-Protein CouplingPrimary Brain RegionsFunctional Role
D1 ReceptorGs - adenylate cyclase activationStriatum, cortex, limbic systemMotor control, reward processing [10]
D2 Receptor ShortGi - adenylate cyclase inhibitionPresynaptic terminalsAutoreceptor function, feedback regulation [13]
D2 Receptor LongGi - adenylate cyclase inhibitionPostsynaptic sitesNeurotransmission modulation [13]
D3 ReceptorGi - adenylate cyclase inhibitionLimbic regions, cortexCognitive function, reward mechanisms [10]
D4 ReceptorGi - adenylate cyclase inhibitionFrontal cortex, hippocampusAttention, working memory [10]

The serotonergic system operates through multiple receptor subtypes, with the serotonin 2A receptor representing a particularly important target for neurological and psychiatric interventions [15]. Serotonin 2A receptor activation triggers multiple intracellular signaling cascades, including phospholipase C and phospholipase A2 pathways [15]. These receptors demonstrate functional selectivity, whereby different ligands can preferentially activate distinct downstream signaling mechanisms [16].

Molecular dynamics investigations have provided detailed insights into dopamine receptor-ligand interactions at the atomic level [17]. All-atom molecular dynamics simulations reveal the dynamic nature of receptor-ligand binding, demonstrating how ligand binding induces conformational changes that propagate throughout the receptor structure [17]. These studies quantify binding kinetics, residence times, and binding site accessibility for various dopaminergic ligands [17].

The interaction between dopaminergic and adenosinergic systems exemplifies the complexity of neurotransmitter pathway crosstalk [11]. Adenosine A1 receptors form heteromeric complexes with dopamine D1 receptors, creating intramembrane interactions that modulate receptor signaling [11]. Similarly, adenosine A2A receptors interact directly with dopamine D2 receptors, establishing reciprocal antagonistic relationships that influence neuronal excitability and neurotransmitter release [11].

In Vitro Models for Assessing Bioactivity and Selectivity

In vitro assessment methodologies provide essential tools for characterizing neurological compound bioactivity and selectivity profiles [16]. These experimental systems enable precise quantification of receptor binding affinities, functional responses, and selectivity across multiple neurotransmitter systems [15]. The development of robust in vitro models requires careful consideration of cell line selection, assay conditions, and detection methodologies [16].

Radioligand binding assays represent the gold standard for quantifying receptor-ligand interactions [18]. These assays utilize radiolabeled ligands with known binding characteristics to determine binding affinity, receptor occupancy, and competitive displacement profiles [14]. Saturation binding experiments provide estimates of maximum binding capacity and dissociation constants, while competition binding studies reveal relative affinities of test compounds compared to reference ligands [18].

In Vitro Bioactivity Assessment Methods

Assay TypeDetection MethodInformation ProvidedTypical Applications
Radioligand BindingScintillation countingBinding affinity, receptor occupancyTarget identification, selectivity screening [18]
Functional G-Protein CouplingBioluminescence resonance energy transferG-protein activation kineticsAgonist/antagonist classification [18]
Cyclic Adenosine Monophosphate ModulationFluorescence polarizationSecond messenger responsesFunctional potency determination [13]
Beta-Arrestin RecruitmentLuminescence-based detectionReceptor internalization dynamicsBiased signaling characterization [18]
Calcium MobilizationFluorometric imagingIntracellular calcium responsesReal-time functional assessment [15]

Functional assays complement binding studies by measuring physiological responses downstream of receptor activation [13]. Cyclic adenosine monophosphate assays quantify changes in second messenger levels following receptor stimulation, providing information about functional potency and efficacy [13]. These assays distinguish between full agonists, partial agonists, and antagonists based on their ability to modulate intracellular signaling cascades [19].

Beta-arrestin recruitment assays measure receptor desensitization and internalization processes [18]. These assays utilize bioluminescence resonance energy transfer technology to monitor real-time interactions between receptors and beta-arrestin proteins [13]. The temporal dynamics of beta-arrestin recruitment provide insights into receptor trafficking and signal termination mechanisms [18].

Multiplex assay development enables simultaneous measurement of multiple signaling pathways [15]. For serotonin 2A receptors, multiplex systems can simultaneously monitor phospholipase C and phospholipase A2 pathway activation, revealing functional selectivity phenomena [15]. These approaches accelerate compound screening while providing comprehensive pharmacological profiles [15].

Cell line selection critically influences assay performance and data interpretation [16]. Transfected cell systems expressing recombinant receptors provide controlled experimental conditions with defined receptor densities [13]. However, these systems may lack native receptor regulatory mechanisms and cofactors present in primary neurons [16]. Primary neuronal cultures offer more physiologically relevant contexts but present greater experimental variability and technical challenges [6].

Selectivity Assessment Strategies

Selectivity profiling requires systematic evaluation across multiple receptor subtypes and neurotransmitter systems [9]. Comprehensive selectivity panels include dopamine receptor subtypes, serotonin receptor families, adrenergic receptors, and other neurologically relevant targets [10]. This broad screening approach identifies potential off-target interactions that could contribute to therapeutic effects or unwanted side effects [20].

Biased signaling analysis has emerged as an important consideration in selectivity assessment [18]. Compounds may demonstrate selectivity not only for specific receptor subtypes but also for particular signaling pathways coupled to the same receptor [16]. This functional selectivity can be quantified using bias factor calculations that compare pathway-specific potencies and efficacies [18].

Kinetic binding studies provide additional selectivity information by measuring association and dissociation rate constants [14]. Compounds with slow dissociation kinetics may demonstrate prolonged receptor occupancy despite lower binding affinity, potentially translating to sustained therapeutic effects [17]. These kinetic parameters contribute to overall selectivity profiles and help predict in vivo pharmacological behavior [14].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

290.0709720 g/mol

Monoisotopic Mass

290.0709720 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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